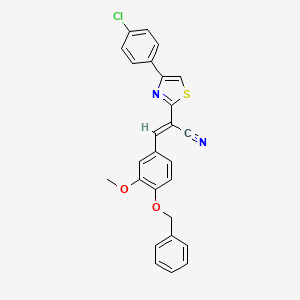

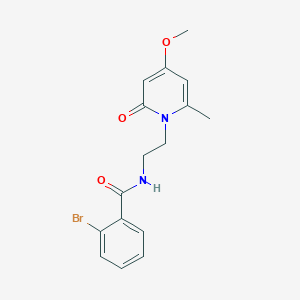

N-(丁-3-炔-1-基)-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

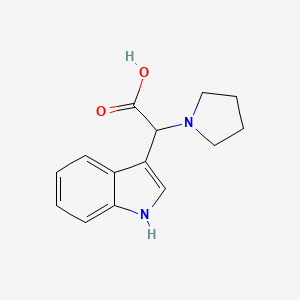

“N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide” is a proteomic cysteine probe . It’s also known as a Coumarin alkyne CoLDR probe . Another compound, “N-(but-3-yn-1-yl)-N-tert-butylacetamide”, has a molecular weight of 167.25 .

Synthesis Analysis

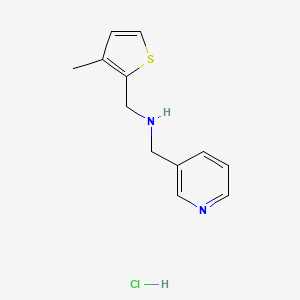

A clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .科学研究应用

植物生物学应用

- 植物细胞中的有丝分裂抑制:一系列 N-(1,1-二甲基丙炔基)苯甲酰胺化合物(与 N-(丁-3-炔-1-基)-3,4-二甲基苯甲酰胺密切相关)已被发现能选择性地抑制植物细胞中的有丝分裂。这种作用通过对各种物种的幼苗产生特征性影响得到证明,而不会影响线粒体或叶绿体的活动。这表明在研究细胞分裂和开发除草剂方面具有潜在应用 (Merlin 等人,1987)。

有机合成和化学

- 酰胺的氧化脱烷基:对与查询化合物密切相关的 N-(丁-3-烯基)-N-甲基苯甲酰胺的研究提供了对微粒体氧化过程的见解,提供了对 N-脱烷基的更深入理解。通过了解氧化脱烷基的机理方面,这项研究可能会影响药物和有机化合物的合成策略 (Iley 和 Tolando,2000)。

材料科学

- 电子耦合和分子内通讯:涉及与 N-(丁-3-炔-1-基)-3,4-二甲基苯甲酰胺结构相似的化合物的研究揭示了由乙炔或丁二炔桥介导的二茂铁中心之间的强电子耦合。这项工作突出了此类化合物在设计具有特定电子特性的材料中的潜力,这些材料在电子学和纳米技术中有用 (Xu 等人,2005)。

药理学和毒理学

- 代谢研究和毒理学:已经研究了与 N-(丁-3-炔-1-基)-3,4-二甲基苯甲酰胺相关的化合物的代谢,以转化为 N-羟甲基化合物。这些研究对于了解新合成有机化合物的代谢途径和潜在毒性至关重要,这可能对药物开发和安全性评估产生影响 (Ross 等人,1983)。

作用机制

Target of Action

Similar compounds with a but-3-yn-1-yl group have been used as proteomic cysteine probes . These probes are designed to interact with cysteine residues in proteins, which play crucial roles in protein structure and function.

Mode of Action

N-(but-3-yn-1-yl)-3,4-dimethylbenzamide likely interacts with its targets through covalent bonding. The but-3-yn-1-yl group in the compound can form a covalent bond with the sulfur atom in the cysteine residue of the target protein . This interaction can lead to changes in the protein’s structure and function.

Biochemical Pathways

Given its potential role as a cysteine probe, it may affect pathways involving proteins with critical cysteine residues .

Pharmacokinetics

The presence of the but-3-yn-1-yl group may influence these properties, as this group can enhance the compound’s reactivity and selectivity .

Result of Action

The molecular and cellular effects of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide’s action would depend on the specific proteins it targets. By forming a covalent bond with cysteine residues, it could potentially alter protein function, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of N-(but-3-yn-1-yl)-3,4-dimethylbenzamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability. Additionally, the presence of other molecules could influence its efficacy by competing for the same target sites .

安全和危害

未来方向

属性

IUPAC Name |

N-but-3-ynyl-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h1,6-7,9H,5,8H2,2-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKULNPHBJQNOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)

![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)

![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)